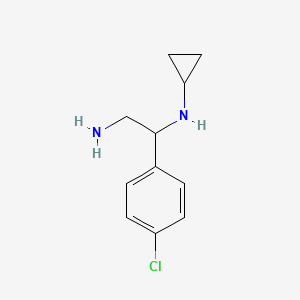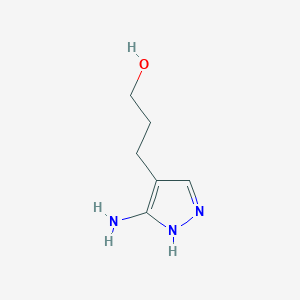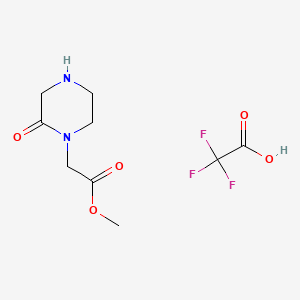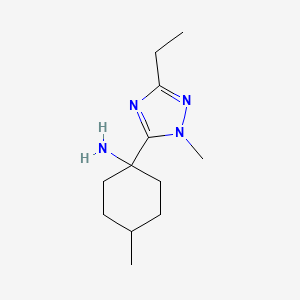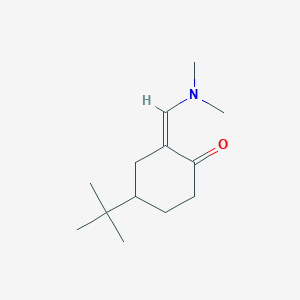
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one typically involves multiple steps. One common method includes the reaction of tert-butylcyclohexanone with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. The process is optimized to maximize yield and purity, often incorporating advanced techniques such as distillation and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction could produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one include:
- 4-tert-Butylcyclohexanone
- Dimethylaminomethylene derivatives
- Cyclohexanone derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H23NO |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
(2Z)-4-tert-butyl-2-(dimethylaminomethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c1-13(2,3)11-6-7-12(15)10(8-11)9-14(4)5/h9,11H,6-8H2,1-5H3/b10-9- |
Clave InChI |
SNXYQXLWVGTVPA-KTKRTIGZSA-N |
SMILES isomérico |
CC(C)(C)C1CCC(=O)/C(=C\N(C)C)/C1 |
SMILES canónico |
CC(C)(C)C1CCC(=O)C(=CN(C)C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


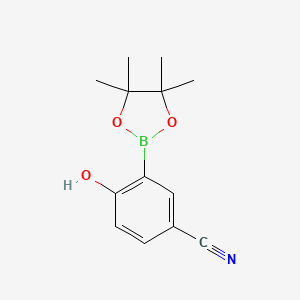
![(1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13639610.png)

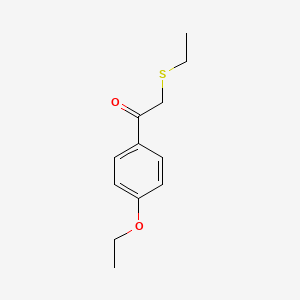


![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)
